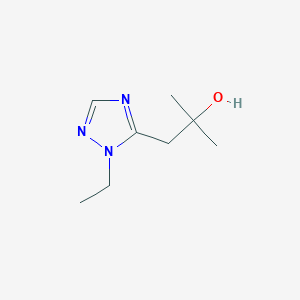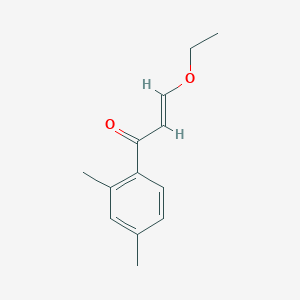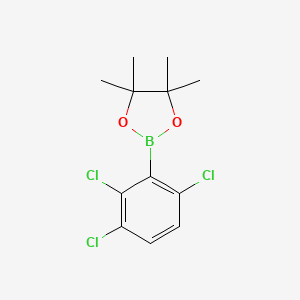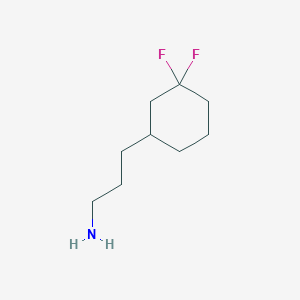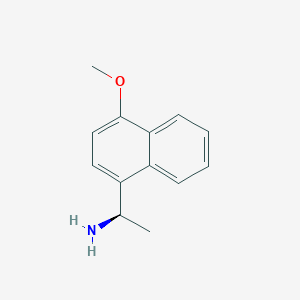
(R)-1-(4-methoxynaphthalen-1-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(4-methoxynaphthalen-1-yl)ethanamine is a chiral amine derivative of naphthalene This compound is characterized by the presence of a methoxy group at the 4-position of the naphthalene ring and an ethanamine side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-methoxynaphthalen-1-yl)ethanamine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 4-methoxynaphthalene.
Chiral Amine Introduction: The ethanamine side chain is introduced using chiral amine synthesis techniques. This can involve asymmetric synthesis methods to ensure the desired ®-enantiomer is obtained.
Reaction Conditions: Common reagents used in the synthesis include reducing agents, catalysts, and solvents such as toluene or ethanol. The reaction conditions are optimized to achieve high yield and purity of the product.
Industrial Production Methods
Industrial production of ®-1-(4-methoxynaphthalen-1-yl)ethanamine may involve large-scale synthesis techniques such as continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
®-1-(4-methoxynaphthalen-1-yl)ethanamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the compound into various reduced forms, such as dihydronaphthalenes.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and amines are employed in substitution reactions.
Major Products
The major products formed from these reactions include naphthoquinones, dihydronaphthalenes, and various substituted naphthalenes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
®-1-(4-methoxynaphthalen-1-yl)ethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ®-1-(4-methoxynaphthalen-1-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(4-methoxynaphthalen-1-yl)ethanamine: The non-chiral version of the compound.
1-(4-methoxynaphthalen-1-yl)propanamine: A similar compound with a propanamine side chain instead of ethanamine.
4-methoxynaphthalene: The parent compound without the ethanamine side chain.
Uniqueness
®-1-(4-methoxynaphthalen-1-yl)ethanamine is unique due to its chiral nature, which can result in different biological activities compared to its non-chiral or differently substituted counterparts. The presence of the methoxy group and the ethanamine side chain also contributes to its distinct chemical and physical properties.
Properties
Molecular Formula |
C13H15NO |
|---|---|
Molecular Weight |
201.26 g/mol |
IUPAC Name |
(1R)-1-(4-methoxynaphthalen-1-yl)ethanamine |
InChI |
InChI=1S/C13H15NO/c1-9(14)10-7-8-13(15-2)12-6-4-3-5-11(10)12/h3-9H,14H2,1-2H3/t9-/m1/s1 |
InChI Key |
GEAIGLPMZKYVEJ-SECBINFHSA-N |
Isomeric SMILES |
C[C@H](C1=CC=C(C2=CC=CC=C21)OC)N |
Canonical SMILES |
CC(C1=CC=C(C2=CC=CC=C21)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


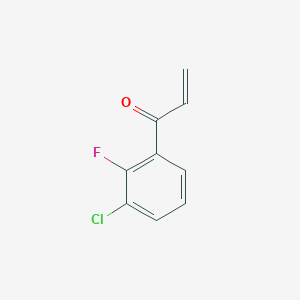
![3-[2-(Methanesulfonylsulfanyl)ethyl]-3-methyl-3H-diazirine](/img/structure/B13622127.png)
![tert-butyl3-[(1S)-3-amino-1-hydroxypropyl]azetidine-1-carboxylate](/img/structure/B13622136.png)
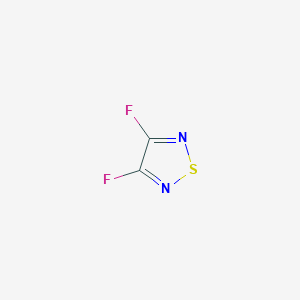
![1-Oxaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B13622148.png)
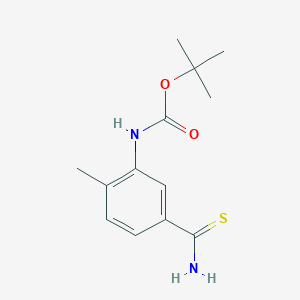

![Ethyl 5-chlorooxazolo[4,5-b]pyridine-2-carboxylate](/img/structure/B13622158.png)
